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Compound of Interest

Compound Name: ACT-389949

Cat. No.: B3046552 Get Quote

A detailed analysis for researchers and drug development professionals in inflammation and

cardiovascular disease.

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), has

emerged as a promising therapeutic target for a range of inflammatory and cardiovascular

disorders. Its activation can initiate pro-resolving pathways, mitigating inflammation and

promoting tissue repair. Two investigational small molecule agonists targeting FPR2, ACT-
389949 and BMS-986235, have progressed to clinical evaluation, exhibiting distinct

pharmacological profiles. This guide provides a comprehensive head-to-head comparison of

these two compounds, summarizing key experimental data and methodologies to inform further

research and development.
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Feature ACT-389949 BMS-986235

Primary Therapeutic Area

(Preclinical/Clinical)
Inflammatory Disorders Heart Failure

Biased Agonism
Balanced signaling, similar to

endogenous peptides

Biased away from β-arrestin

recruitment, favoring G-protein

signaling

Receptor Internalization &

Recycling

Induces prolonged receptor

internalization with delayed

recycling

Promotes receptor

internalization with efficient

recycling

In Vivo Efficacy (Reported)

Lack of efficacy in a neutrophil

recruitment model (LPS

challenge)

Demonstrated cardioprotective

effects in myocardial infarction

models

Clinical Development Status
Discontinued for an

inflammatory indication

Has undergone Phase 1

clinical trials

Quantitative Data Summary
The following tables summarize the available quantitative data for ACT-389949 and BMS-

986235, highlighting their distinct potencies and signaling properties.

In Vitro Potency and Efficacy
Parameter ACT-389949 BMS-986235 Reference

FPR2/ALX

Internalization (EC50)
3 nM (in monocytes) Not explicitly reported [1]

cAMP Inhibition

(EC50)
0.088 nM 4.5 nM [2]

β-Arrestin Recruitment Greater efficacy Lower efficacy [2][3][4]

Gαi Activation
Similar efficacy to

BMS-986235

Similar efficacy to

ACT-389949
[2][3][4]

Pharmacokinetic Profile (Human Data)
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Parameter ACT-389949 BMS-986235 Reference

Time to Maximum

Concentration (Tmax)
~2 hours Not available [5]

Terminal Half-life

(t1/2)
29.3 hours Not available [5]

Signaling Pathways & Biased Agonism
A critical differentiator between ACT-389949 and BMS-986235 lies in their "biased agonism" at

the FPR2 receptor. This refers to the ability of a ligand to preferentially activate one signaling

pathway over another.

ACT-389949 demonstrates a more balanced signaling profile, activating both G-protein-

mediated and β-arrestin-mediated pathways. In contrast, BMS-986235 exhibits a bias away

from β-arrestin recruitment, with a preference for G-protein-dependent signaling, including

pathways associated with cAMP inhibition and pERK1/2 activation.[6] This difference in

signaling bias is thought to underlie their distinct in vivo effects. The prolonged β-arrestin

engagement by ACT-389949 is associated with pronounced receptor internalization and

desensitization, potentially limiting its therapeutic efficacy in chronic inflammatory conditions.[2]

[3][4][7]
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Differential signaling of ACT-389949 and BMS-986235.

Experimental Protocols
Lipopolysaccharide (LPS) Challenge Model (for ACT-
389949)
This model was utilized to assess the anti-inflammatory potential of ACT-389949 in healthy

volunteers.

Methodology:

Subject Enrollment: Healthy adult volunteers were enrolled in a randomized, double-blind,

placebo-controlled study.

Drug Administration: Subjects received either a single dose of ACT-389949 or a placebo.
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LPS Inhalation: A defined period after drug administration, subjects inhaled a nebulized

solution of bacterial lipopolysaccharide (LPS) to induce a controlled inflammatory response

in the lungs.

Sputum Induction: Sputum samples were collected at specified time points post-LPS

challenge.

Analysis: The primary endpoint was the effect of ACT-389949 on neutrophil counts in the

induced sputum. Cytokine levels in the sputum were also analyzed as secondary endpoints.

Outcome: In this model, ACT-389949 did not demonstrate a significant effect on neutrophil

recruitment at steady state, which was attributed to receptor desensitization.[5]

Healthy Volunteer Administer ACT-389949
or Placebo

LPS Inhalation
Challenge Sputum Induction Analyze Neutrophil

& Cytokine Levels

Click to download full resolution via product page

Workflow for the LPS challenge model.

Myocardial Infarction Model (for BMS-986235)
This preclinical model was used to evaluate the cardioprotective effects of BMS-986235.

Methodology:

Animal Model: The study utilized a rodent (mouse or rat) model of myocardial infarction (MI).

Surgical Procedure: MI was induced by permanent ligation of the left anterior descending

(LAD) coronary artery.

Drug Administration: BMS-986235 or a vehicle control was administered to the animals,

typically starting shortly after the MI procedure and continuing for a specified duration.

Echocardiography: Cardiac function, including left ventricular ejection fraction and infarct wall

thickness, was assessed using echocardiography at baseline and at the end of the treatment

period.
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Histological Analysis: At the end of the study, hearts were harvested for histological analysis

to assess infarct size and cardiac remodeling.

Outcome: Long-term dosing with BMS-986235 was shown to preserve infarct wall thickness

and increase left ventricular ejection fraction in a rat model of MI, demonstrating its

cardioprotective potential.[2][3][4]
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Experimental workflow for the myocardial infarction model.

Conclusion
ACT-389949 and BMS-986235, while both potent FPR2 agonists, exhibit distinct

pharmacological profiles that significantly impact their therapeutic potential. The balanced

signaling of ACT-389949, coupled with strong β-arrestin recruitment, leads to receptor

desensitization that may limit its efficacy in chronic inflammatory settings. Conversely, the

biased agonism of BMS-986235, which favors G-protein signaling and promotes efficient
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receptor recycling, appears to translate into sustained pro-resolving and cardioprotective

effects in preclinical models. These findings underscore the importance of understanding the

nuances of receptor signaling and biased agonism in the development of targeted GPCR

therapeutics. Further research into the downstream consequences of these distinct signaling

profiles will be crucial for optimizing the therapeutic application of FPR2 agonists.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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